molecular formula Bi2Cr3O12 B3031461 Bismuth chromate CAS No. 37235-82-8

Bismuth chromate

Cat. No.: B3031461
CAS No.: 37235-82-8
M. Wt: 765.94 g/mol
InChI Key: DHMGMTYGCBZFST-UHFFFAOYSA-N
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Description

Bismuth Chromate (CAS 37235-82-8) is an advanced inorganic compound with the chemical formula Bi2Cr3O12 and a molecular weight of 765.94 g/mol . It is supplied as a solid and is recognized for its significant potential in scientific research, particularly in the fields of photocatalysis and environmental remediation. Its research value is largely attributed to its visible-light-responsive properties, with studies reporting band gaps ranging from approximately 1.71 eV to 2.20 eV, enabling efficient utilization of solar energy . A key mechanism of action involves the generation and separation of electron-hole pairs upon light exposure, a process greatly enhanced by a large internal electric field caused by its intrinsic crystal dipole, which boosts photocatalytic efficiency . This compound demonstrates remarkable versatility in research applications. It shows high efficiency in photocatalytic water oxidation for oxygen evolution and exhibits strong oxidation power capable of the complete mineralization of organic pollutants like phenol . Furthermore, Bismuth-based materials are effective in sequestering various co-located environmental contaminants in water, such as chromate (CrO42−), through mechanisms like anion exchange and inner-sphere adsorption . Synthesis methods for research-grade material include hydrothermal techniques and microwave-assisted synthesis, the latter being noted for producing crystals with high crystallinity and improved charge separation properties . This product is intended for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the material following appropriate laboratory safety protocols.

Properties

IUPAC Name

dibismuth;dioxido(dioxo)chromium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Bi.3Cr.12O/q2*+3;;;;;;;;;;6*-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMGMTYGCBZFST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[Bi+3].[Bi+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Bi2Cr3O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

765.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrothermal Synthesis of Bismuth Chromates

Hydrothermal methods leverage aqueous reactions under elevated temperatures and pressures to facilitate crystal growth. Kumada et al. pioneered the synthesis of Bi₈(CrO₄)O₁₁ by reacting sodium bismuthate hydrate (NaBiO₃·nH₂O) with potassium chromate (K₂CrO₄) in a hydrothermal reactor. The process yields single crystals through slow crystallization, with the bismuth-rich environment stabilizing the unique octahedral coordination of chromium.

A distinct variant, Bi₂CrO₆ , adopts a triclinic structure when synthesized hydrothermally at 160°C for 20 hours. Key parameters include:

Parameter Optimal Value Effect on Product
Temperature 160°C Enhances crystallinity
Reaction Duration 20 hours Prevents incomplete phase formation
Molar Ratio (Bi:Cr) 2:1 Avoids Bi-rich impurity phases

This method produces photocatalytically active Bi₂CrO₆, achieving hydrogen evolution rates of 12.3 μmol·g⁻¹·h⁻¹ under visible light.

High-Gravity-Tuned Synthesis for Morphological Control

High-gravity reactors utilize intense shear and centrifugal forces to accelerate nucleation and growth kinetics. Chen et al. demonstrated this approach for AgBi(CrO₄)₂ , achieving uniform fusiform crystals with adjustable aspect ratios. By varying the rotational speed (1,000–5,000 rpm), the aspect ratio (length-to-width) follows a quasi-quadratic relationship:

$$ \text{Aspect Ratio} = 0.0025 \times (\text{Rotational Speed})^2 + 1.2 $$

Table 1: High-Gravity Synthesis Outcomes for AgBi(CrO₄)₂

Rotational Speed (rpm) Aspect Ratio Crystal Size (μm)
1,000 3.2 0.8–1.2
3,000 5.6 1.5–2.0
5,000 8.1 2.2–3.0

This method reduces aggregation and enhances photocatalytic degradation of rhodamine B by 38% compared to conventional stirring.

Direct Mixing Method for Rapid Synthesis

The direct mixing technique prioritizes simplicity and scalability. A study by Tao et al. synthesized Cr₂Bi₃O₁₁ by dissolving bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) and sodium chromate (Na₂CrO₄) in deionized water at 80°C. Key optimizations include:

  • pH Control : Neutral conditions (pH 7) prevent hydroxide interference during crystallization.
  • Molar Ratio : A Bi:Cr ratio of 2:1 minimizes unreacted precursors.
  • Atmosphere : Oxygen-free environments reduce side reactions with chromate ions.

The resulting Cr₂Bi₃O₁₁ exhibits a bandgap of 2.20 eV, enabling visible-light-driven oxygen evolution at 89 μmol·g⁻¹·h⁻¹.

Comparative Analysis of Synthesis Methods

Table 2: Method-Specific Advantages and Limitations

Method Crystallinity Reaction Time Scalability Photocatalytic Efficiency
Hydrothermal High 12–24 hours Moderate 12.3 μmol H₂·g⁻¹·h⁻¹
High-Gravity Moderate <1 hour High 2.4×10⁻² min⁻¹ (RhB)
Direct Mixing Variable 1–2 hours High 89 μmol O₂·g⁻¹·h⁻¹

Hydrothermal methods excel in crystallinity but suffer from long durations, while high-gravity synthesis enables rapid, scalable production with tunable morphologies. Direct mixing strikes a balance between speed and efficiency but requires stringent pH control.

Chemical Reactions Analysis

Bismuth chromate undergoes various chemical reactions, including oxidation and reduction. It is known for its strong oxidation ability, which enables it to degrade and mineralize pollutants completely. Common reagents used in these reactions include water and oxygen. The major products formed from these reactions are typically less harmful compounds, making this compound an effective photocatalyst for environmental applications .

Scientific Research Applications

Photocatalytic Applications

1. Photocatalytic Water Splitting
Bismuth chromate has been extensively studied for its photocatalytic properties, particularly in water splitting reactions. The compound exhibits a band gap that allows it to absorb visible light, making it effective for solar energy conversion. For instance, the triclinic phase of Bi2CrO6\text{Bi}_2\text{CrO}_6 has shown promising results in photocatalytic water oxidation and hydrogen production under visible light, achieving high quantum efficiencies .

2. Degradation of Organic Pollutants
this compound is also employed in the degradation of various organic pollutants. Studies indicate that Cr2Bi3O11\text{Cr}_2\text{Bi}_3\text{O}_{11} demonstrates superior photocatalytic activity for the detoxification of organic compounds, such as phenol and dye pollutants. Its ability to mineralize these contaminants is attributed to its strong oxidation capabilities, which are enhanced by its crystal structure and dipole moment .

3. Synthesis and Characterization
The synthesis methods for this compound significantly influence its photocatalytic efficiency. For example, Cr2Bi3O11\text{Cr}_2\text{Bi}_3\text{O}_{11} can be synthesized through direct mixing or hydrothermal methods, with optimal conditions leading to improved photocatalytic performance. Characterization techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) are utilized to assess the material's structure and morphology, which correlate with its catalytic properties .

Case Studies

Study Material Application Findings
Cr2Bi3O11\text{Cr}_2\text{Bi}_3\text{O}_{11}Organic pollutant degradationHigh photocatalytic activity; effective in detoxifying pollutants under visible light.
Bi2CrO6\text{Bi}_2\text{CrO}_6Water splittingAchieved notable quantum efficiency; effective under visible light for hydrogen production.
Bi2CrO6\text{Bi}_2\text{CrO}_6Pollutant degradationDemonstrated significant potential for degrading organic pollutants; synthesis method impacts efficiency.

Mechanism of Action

The mechanism of action of bismuth chromate involves its photocatalytic properties. When exposed to light with a wavelength below 561 nm, this compound is activated and generates electron-hole pairs. These pairs participate in redox reactions, leading to the degradation of pollutants and the evolution of oxygen. The high photocatalytic activity of this compound is attributed to its large crystal dipole, which accelerates the separation of photogenerated electron-hole pairs .

Comparison with Similar Compounds

Toxicity :

  • Both compounds are carcinogenic, but lead chromate is classified as a Group 1 human carcinogen by IARC, linked to lung cancer in occupational settings . This compound’s toxicity data are less comprehensive but indicate risks of respiratory irritation and carcinogenicity .

Key Differences :

Property This compound Lead Chromate
Solubility Insoluble in water; soluble in acids/alkalis Insoluble in water
Photocatalytic Activity High (internal electric field) None reported
Industrial Use Limited due to cost Extensive in pigments

This compound vs. Zinc Chromate (ZnCrO₄)

Carcinogenic Potency:

  • Zinc chromate : Most potent particulate Cr(VI) compound, with epidemiological studies showing a 44-fold increase in lung cancer risk .

Genotoxicity:

  • Zinc chromate: Induces severe chromosomal aberrations and centrosome amplification, leading to genomic instability .
  • This compound: No direct genotoxicity studies, but Cr(VI) compounds generally cause DNA damage .

This compound vs. Sodium Chromate (Na₂CrO₄)

Solubility and Bioavailability :

  • Sodium chromate : Highly water-soluble, enabling systemic toxicity .
  • This compound : Particulate and insoluble, limiting bioavailability but posing inhalation risks .

Toxicity Mechanisms :

  • Sodium chromate : Soluble Cr(VI) ions penetrate cells rapidly, causing oxidative stress and DNA breaks .
  • This compound: Particulate form may persist in lungs, inducing chronic inflammation and carcinogenesis .

Key Research Findings

  • Photocatalysis : this compound’s internal electric field boosts photocatalytic efficiency by 10× compared to conventional catalysts, enabling complete mineralization of pollutants .
  • Toxicity Rankings : Among Cr(VI) compounds, zinc chromate > barium chromate > lead chromate > sodium chromate in cytotoxicity and clastogenicity .
  • Structural Stability: this compound’s non-stoichiometric composition complicates synthesis but enhances thermal stability compared to lead chromate .

Data Tables

Table 1: Comparative Properties of Chromates

Compound Chemical Formula Solubility in Water Carcinogenicity (IARC Group) Key Application
This compound Bi₂O₃·2CrO₃ Insoluble Not classified (Cr(VI) risk) Photocatalysis
Lead chromate PbCrO₄ Insoluble Group 1 Pigments
Zinc chromate ZnCrO₄ Low solubility Group 1 Anti-corrosion
Sodium chromate Na₂CrO₄ Highly soluble Group 1 Electroplating

Table 2: Cytotoxicity of Cr(VI) Compounds (Cell Survival at 1000 µM Cr)

Compound Cell Survival (%)
Zinc chromate 9%
Barium chromate 20%
Lead chromate 50%
Sodium chromate 48%

Biological Activity

Bismuth chromate (Bi2_2Cr2_2O9_9) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial action and photocatalytic applications. This article synthesizes recent findings regarding the biological activity of this compound, supported by data tables and case studies.

Overview of this compound

This compound is primarily known for its applications in ceramics and as a pigment. However, its potential biological activities have prompted research into its therapeutic uses, especially against various pathogens. The compound exhibits significant photocatalytic properties, which can be harnessed for environmental remediation and antimicrobial applications.

Bismuth compounds, including this compound, have been shown to possess antimicrobial properties through several mechanisms:

  • Inhibition of Enzymatic Activity : Bismuth inhibits key bacterial enzymes such as urease and alcohol dehydrogenase, disrupting metabolic processes essential for bacterial survival .
  • Disruption of Bacterial Cell Wall Synthesis : The compound interferes with the synthesis of the bacterial cell wall, thereby enhancing its bactericidal effects .
  • Induction of Oxidative Stress : Bismuth generates reactive oxygen species (ROS), leading to oxidative damage in bacterial cells. This mechanism is crucial for its effectiveness against resistant strains like Staphylococcus aureus and Escherichia coli .

Case Studies

  • In Vitro Studies on Helicobacter pylori :
    • This compound has been utilized in combination therapies against H. pylori, showing efficacy in reducing virulence factors and inhibiting growth at micromolar concentrations .
    • A study reported that bismuth compounds could inhibit the expression of virulence proteins such as CagA and VacA, essential for bacterial colonization .
  • Antibiofilm Activity :
    • Research indicates that bismuth thiolates exhibit significant anti-biofilm activity against Pseudomonas aeruginosa, suggesting that this compound could also be effective in preventing biofilm formation in clinical settings .

Photocatalytic Activity

This compound has been identified as a promising photocatalyst for environmental applications:

  • Photocatalytic Degradation of Pollutants : Recent studies have demonstrated that this compound can effectively degrade organic pollutants under visible light irradiation. The material shows a band gap of 2.20 eV, allowing it to absorb light effectively for photocatalytic reactions .
  • Oxygen Evolution : The compound has also been shown to facilitate oxygen evolution reactions, making it suitable for applications in water splitting and solar energy conversion .

Data Table: Biological Activities of this compound

Activity TypeMechanisms InvolvedReference
AntimicrobialInhibition of urease, oxidative stress induction
AntibiofilmDisruption of biofilm formation
PhotocatalyticDegradation of organic pollutants
Oxygen EvolutionFacilitation under visible light

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing bismuth chromate (Bi₂(CrO₄)₃) with controlled morphology?

  • Methodological Answer : A wet chemical synthesis approach, analogous to methods used for lead chromate (PbCrO₄), can be adapted. This involves adjusting pH (e.g., using nitric acid or ammonia), precursor concentrations (e.g., bismuth nitrate and potassium chromate), and reaction temperature to control particle size and morphology. For reproducibility, document parameters such as stirring rate, aging time, and post-synthesis treatments (e.g., calcination) . Experimental sections should follow guidelines for clarity, including reagent purity, equipment specifications, and validation steps (e.g., XRD for phase confirmation) .

Q. How can researchers validate the purity and crystallinity of synthesized this compound?

  • Methodological Answer : Use X-ray diffraction (XRD) to confirm crystal structure against reference databases (e.g., ICDD PDF-4+). Pair this with energy-dispersive X-ray spectroscopy (EDS) for elemental composition verification. For impurities, employ inductively coupled plasma mass spectrometry (ICP-MS) or high-performance liquid chromatography (HPLC) with validated protocols to detect trace contaminants (e.g., unreacted chromate ions). Ensure analytical methods meet ALCOA+ principles (attributable, legible, and accurate data) .

Q. What spectroscopic techniques are essential for characterizing this compound’s optical properties?

  • Methodological Answer : UV-Vis spectroscopy can determine bandgap energy via Tauc plot analysis. For photoluminescence studies, use excitation wavelengths in the UV range (e.g., 250–400 nm) and compare emission spectra to reference chromates (e.g., CaCrO₄ or SrCrO₄). Note that chromate ions (CrO₄²⁻) may exhibit weak luminescence due to metastable triplet states; time-resolved fluorescence spectroscopy can resolve such phenomena .

Advanced Research Questions

Q. How can contradictions in reported bandgap values of this compound be resolved?

  • Methodological Answer : Discrepancies often arise from synthesis conditions (e.g., oxygen vacancies) or measurement techniques. Standardize sample preparation (e.g., annealing in controlled atmospheres) and use multiple characterization methods (UV-Vis, ellipsometry, and photoelectron spectroscopy). Cross-validate results with computational models (e.g., density functional theory) to correlate experimental and theoretical bandgaps . Publish raw data and detailed protocols to enhance reproducibility .

Q. What strategies optimize this compound’s catalytic activity for photodegradation applications?

  • Methodological Answer : Dope this compound with transition metals (e.g., Fe³⁺) or create heterojunctions with semiconductors (e.g., TiO₂) to enhance charge separation. Use a combinatorial chemistry approach to test dopant ratios and calcination temperatures. Evaluate catalytic efficiency via pseudo-first-order kinetics under UV/visible light, monitoring degradation of model pollutants (e.g., methylene blue) with HPLC .

Q. How do synthesis parameters influence the electronic structure and stability of this compound?

  • Methodological Answer : Conduct a design of experiments (DoE) to analyze factors like pH, temperature, and precursor molar ratios. Use X-ray photoelectron spectroscopy (XPS) to study oxidation states (Bi³⁺ vs. Cr⁶⁺) and electron energy loss spectroscopy (EELS) for local electronic environment analysis. Stability under thermal or acidic conditions can be assessed via thermogravimetric analysis (TGA) and leaching tests .

Data Analysis and Reproducibility

Q. What statistical approaches address variability in this compound’s synthesis outcomes?

  • Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to identify dominant variables affecting morphology or purity. Use control charts during batch synthesis to monitor reproducibility. Share datasets in standardized formats (e.g., .cif for crystallographic data) via repositories like Zenodo or institutional databases .

Tables for Comparative Analysis

Synthesis Parameter Impact on this compound Optimal Range Reference
pHControls particle aggregation2.5–4.0 (acidic medium)
Temperature (°C)Affects crystallinity and phase purity60–80 (hydrothermal)
Aging Time (h)Influences nanoparticle size12–24

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